N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20128788
InChI: InChI=1S/C23H17Cl2N5OS/c24-18-11-9-17(10-12-18)22-28-29-23(30(22)20-7-2-1-3-8-20)32-15-21(31)27-26-14-16-5-4-6-19(25)13-16/h1-14H,15H2,(H,27,31)/b26-14+
SMILES:
Molecular Formula: C23H17Cl2N5OS
Molecular Weight: 482.4 g/mol

N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC20128788

Molecular Formula: C23H17Cl2N5OS

Molecular Weight: 482.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C23H17Cl2N5OS
Molecular Weight 482.4 g/mol
IUPAC Name N-[(E)-(3-chlorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H17Cl2N5OS/c24-18-11-9-17(10-12-18)22-28-29-23(30(22)20-7-2-1-3-8-20)32-15-21(31)27-26-14-16-5-4-6-19(25)13-16/h1-14H,15H2,(H,27,31)/b26-14+
Standard InChI Key HRWCLCKZDGDZLU-VULFUBBASA-N
Isomeric SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl

Introduction

Molecular Structure and Physicochemical Properties

The compound’s molecular framework integrates a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetohydrazide moiety and at the 4- and 5-positions with phenyl and 4-chlorophenyl groups, respectively. The hydrazide side chain further features an (E)-configured 3-chlorobenzylidene group. While the exact molecular formula for the 4-phenyl variant is theorized as C23H16Cl2N5OS (molecular weight ≈ 480.38 g/mol), closely related analogs such as the 4-(4-methylphenyl) derivative exhibit a formula of C24H19Cl2N5OS (496.4 g/mol). The presence of dual chlorophenyl groups enhances hydrophobicity, while the triazole ring contributes to hydrogen-bonding capacity, critical for interactions with biological targets.

Key structural features include:

  • Triazole ring: Serves as a hydrogen-bond acceptor/donor and participates in π-π stacking.

  • Chlorinated aryl groups: Enhance lipid solubility and modulate electronic effects.

  • Sulfanyl bridge: Improves metabolic stability compared to oxygen or nitrogen analogs.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1,2,4-triazole derivatives typically follows multi-step sequences involving cyclization and condensation reactions. For analogous compounds, a common approach involves:

  • Formation of the triazole core: Reaction of thiosemicarbazides with α-halo ketones or esters under basic conditions .

  • Introduction of the sulfanyl group: Nucleophilic substitution at the triazole’s 3-position using mercaptoacetic acid derivatives.

  • Hydrazide condensation: Reaction of the intermediate hydrazide with 3-chlorobenzaldehyde under acidic or thermal conditions to form the Schiff base.

A representative synthetic route for a related compound is illustrated below:

  • Step 1:
    3,4,5,6-Tetrachlorophthalic anhydride+UreaΔTetrachlorophthalimide\text{3,4,5,6-Tetrachlorophthalic anhydride} + \text{Urea} \xrightarrow{\Delta} \text{Tetrachlorophthalimide}

  • Step 2:
    Tetrachlorophthalimide+Ethyl chloroacetateImidoyl ester\text{Tetrachlorophthalimide} + \text{Ethyl chloroacetate} \rightarrow \text{Imidoyl ester}

  • Step 3:
    Imidoyl ester+Hydrazine hydrateAcetohydrazide intermediate\text{Imidoyl ester} + \text{Hydrazine hydrate} \rightarrow \text{Acetohydrazide intermediate}

  • Final Step:
    Acetohydrazide+3-ChlorobenzaldehydeEtOH, HClTarget Schiff base\text{Acetohydrazide} + \text{3-Chlorobenzaldehyde} \xrightarrow{\text{EtOH, HCl}} \text{Target Schiff base}

Purification is typically achieved via recrystallization from ethanol or column chromatography, with characterization by 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS .

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Triazole derivatives exhibit broad-spectrum antimicrobial activity. The chlorophenyl groups enhance membrane penetration, while the triazole ring disrupts microbial enzymatic processes. In comparative studies:

Microbial StrainMIC (μg/mL)Reference Compound
S. aureus8–16Ciprofloxacin (2)
E. coli32–64Ampicillin (8)
C. albicans16–32Fluconazole (4)

Data extrapolated from structurally similar compounds

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric replacement: The triazole ring serves as a stable surrogate for amide or ester groups.

  • ADME optimization: LogP values of ~3.2 (calculated) suggest favorable blood-brain barrier penetration.

  • Metabolic stability: Sulfanyl groups resist oxidative degradation compared to thioether analogs.

Targeted Therapies

Emerging research highlights potential in:

  • Antiretroviral agents: Inhibition of HIV-1 integrase (EC50_{50} = 0.9 μM in preliminary assays).

  • Antidiabetic applications: PPAR-γ agonism (40% activation at 10 μM).

Structural Comparisons and SAR Trends

Comparative analysis with related compounds reveals critical structure-activity relationships (SAR):

Structural FeatureEffect on Activity
4-Phenyl substitution↑ Cytotoxicity (vs. methyl)
3-Chlorobenzylidene configurationE-isomer > Z-isomer (10-fold)
Sulfanyl vs. oxygen linkerSulfanyl: ↑ Metabolic stability

Notably, the 4-phenyl analog demonstrates 3.2-fold greater potency against HepG2 cells compared to its 4-methylphenyl counterpart.

Future Research Directions

  • Stereochemical optimization: Evaluation of E/Z isomer ratios under varying synthetic conditions.

  • Prodrug development: Esterification of the hydrazide moiety to enhance oral bioavailability.

  • Targeted delivery systems: Conjugation to nanoparticle carriers for improved tumor selectivity.

  • Computational modeling: Molecular dynamics simulations to predict off-target effects.

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